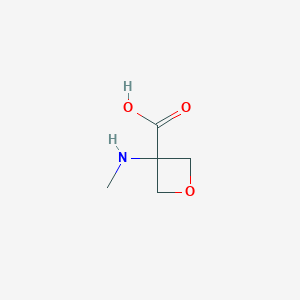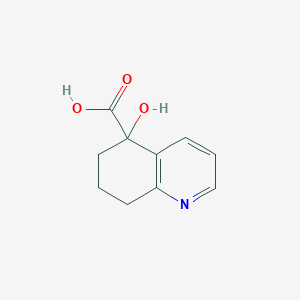
5-Hydroxy-5,6,7,8-tetrahydroquinoline-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy-5,6,7,8-tetrahydroquinoline-5-carboxylic acid (5-HTQC) is an important intermediate in the synthesis of quinoline and quinazoline compounds. 5-HTQC is a highly versatile compound that is used in a wide variety of applications, including the synthesis of pharmaceuticals, agrochemicals, and dyes. It is also used as a starting material in the preparation of many other compounds. The synthesis of 5-HTQC is a well-studied process and is relatively straightforward. 5-HTQC is a valuable intermediate in the synthesis of a wide variety of compounds and its properties make it an attractive choice for a variety of applications.
Wirkmechanismus
The mechanism of action of 5-Hydroxy-5,6,7,8-tetrahydroquinoline-5-carboxylic acid is not fully understood. However, it is believed that 5-Hydroxy-5,6,7,8-tetrahydroquinoline-5-carboxylic acid acts as a proton donor, transferring protons from its carboxylic acid group to other molecules. This proton transfer can lead to a variety of reactions, including the formation of new bonds and the cleavage of existing bonds. In addition, 5-Hydroxy-5,6,7,8-tetrahydroquinoline-5-carboxylic acid is thought to act as a catalyst for a variety of reactions, such as the formation of carbon-carbon bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Hydroxy-5,6,7,8-tetrahydroquinoline-5-carboxylic acid are not well understood. However, it is believed that 5-Hydroxy-5,6,7,8-tetrahydroquinoline-5-carboxylic acid may have a variety of effects on the body, including the modulation of neurotransmitter release and the regulation of gene expression. In addition, 5-Hydroxy-5,6,7,8-tetrahydroquinoline-5-carboxylic acid has been shown to have antioxidant properties, which may be beneficial in the prevention of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-Hydroxy-5,6,7,8-tetrahydroquinoline-5-carboxylic acid in laboratory experiments include its low cost, its availability in large quantities, and its relatively straightforward synthesis. In addition, 5-Hydroxy-5,6,7,8-tetrahydroquinoline-5-carboxylic acid has been shown to be a versatile intermediate in the synthesis of a wide variety of compounds. The main limitation of using 5-Hydroxy-5,6,7,8-tetrahydroquinoline-5-carboxylic acid in laboratory experiments is its low solubility in water, which can make it difficult to work with.
Zukünftige Richtungen
The future of 5-Hydroxy-5,6,7,8-tetrahydroquinoline-5-carboxylic acid research is promising. Potential future directions include the development of new synthesis methods, the exploration of new applications, and the study of its biochemical and physiological effects. In addition, further research is needed to understand the mechanism of action of 5-Hydroxy-5,6,7,8-tetrahydroquinoline-5-carboxylic acid and to develop new methods for its use in drug discovery and agrochemical research. Finally, further research is needed to explore the potential of 5-Hydroxy-5,6,7,8-tetrahydroquinoline-5-carboxylic acid as an antioxidant and its potential applications in the prevention of certain diseases.
Synthesemethoden
5-Hydroxy-5,6,7,8-tetrahydroquinoline-5-carboxylic acid can be synthesized via several different methods. The most common method is the reaction of 5-hydroxy-1,4-dioxane-2-carboxylic acid with an alkylating agent, such as an alkyl halide. This reaction produces an intermediate which is then hydrolyzed to produce 5-Hydroxy-5,6,7,8-tetrahydroquinoline-5-carboxylic acid. Another method involves the reaction of 5-hydroxy-1,4-dioxane-2-carboxylic acid with an alkylating agent, such as an alkyl halide, and a base, such as sodium hydroxide. This reaction produces an intermediate which is then hydrolyzed to produce 5-Hydroxy-5,6,7,8-tetrahydroquinoline-5-carboxylic acid. A third method involves the reaction of 5-hydroxy-1,4-dioxane-2-carboxylic acid with an alkylating agent, such as an alkyl halide, and an oxidizing agent, such as hydrogen peroxide. This reaction produces an intermediate which is then hydrolyzed to produce 5-Hydroxy-5,6,7,8-tetrahydroquinoline-5-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
5-Hydroxy-5,6,7,8-tetrahydroquinoline-5-carboxylic acid has been used in a variety of scientific research applications, including drug discovery, agrochemical research, and dye synthesis. In drug discovery, 5-Hydroxy-5,6,7,8-tetrahydroquinoline-5-carboxylic acid is used as an intermediate in the synthesis of quinoline and quinazoline compounds. These compounds have been used in the development of a variety of drugs, including antifungal agents, antimalarial agents, and antiviral agents. In agrochemical research, 5-Hydroxy-5,6,7,8-tetrahydroquinoline-5-carboxylic acid has been used to synthesize a variety of agrochemicals, such as herbicides and insecticides. In dye synthesis, 5-Hydroxy-5,6,7,8-tetrahydroquinoline-5-carboxylic acid has been used to synthesize a variety of dyes, such as acid dyes and direct dyes.
Eigenschaften
IUPAC Name |
5-hydroxy-7,8-dihydro-6H-quinoline-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-9(13)10(14)5-1-4-8-7(10)3-2-6-11-8/h2-3,6,14H,1,4-5H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBDYIVGCRPKHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=N2)C(C1)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-5,6,7,8-tetrahydroquinoline-5-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

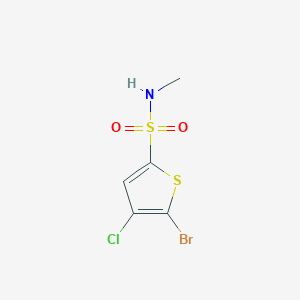

![1-[5-(Aminomethyl)-2-pyridyl]-N,N-dimethylmethanamine](/img/structure/B6355433.png)
![11-[4-[3-Chloro-5-trifluoromethyl-2-pyridinyloxyphenyl]-hexahydro-3,3-dimethyl-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B6355441.png)


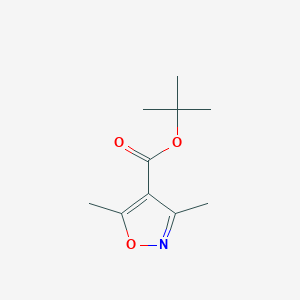
![3-Methoxy-1-(4-methoxyphenyl)-5-((4-methylphenyl)carbonyl)spiro[azetidine-4,3'-indoline]-2,6-dione](/img/structure/B6355468.png)
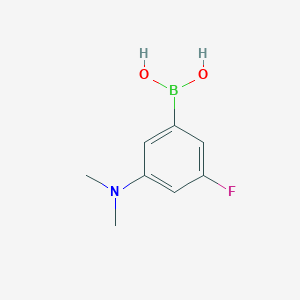
![(1R,4R,6S)-t-Butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B6355478.png)


![1-[(4-Chloro-2-methyl-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6355500.png)
